Synthesis and Characterization of Novel Furazan Derivatives: A Technical Guide
Synthesis and Characterization of Novel Furazan Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The furazan ring, a five-membered heterocycle also known as 1,2,5-oxadiazole, serves as a critical pharmacophore and a building block for advanced materials.[1] Its derivatives have garnered significant attention across various scientific disciplines, demonstrating a broad spectrum of biological activities and energetic properties. This technical guide provides an in-depth overview of the synthesis and characterization of novel furazan derivatives, presenting key data, detailed experimental protocols, and visual workflows to aid researchers in this dynamic field.
Synthetic Strategies for Furazan Derivatives
The synthesis of the furazan ring and its subsequent derivatization are pivotal to accessing novel compounds with desired functionalities. A common and foundational approach involves the dehydration of α-dioximes. More advanced strategies, such as the "post-ring introduction of substituents (PRIS)," have been developed for furoxans (1,2,5-oxadiazole-2-oxides), a related class of compounds, which allows for more direct synthesis of target molecules.[2][3][4] For nitrogen-rich energetic compounds, synthetic routes often leverage cyano- and amino-substituted furazan and furoxan precursors.[5]
A prevalent method for creating fused heterocyclic systems involves the intramolecular cyclization of substituted furazan precursors. For instance, a novel seven-membered lactam formation has been achieved through an intramolecular ring closure of 4-bromo-(E)-3-[(2-alkylvinyl)carbonylamino]benzo[b]furans under Heck coupling conditions.[6] Another key precursor, 3,4-diaminofurazan (B49099) (DAF), can be synthesized from diaminoglyoxime (B1384161) (DAG), which is derived from the amination of glyoxal.[7]
The following diagram illustrates a generalized workflow for the synthesis of furazan derivatives, starting from common precursors.
Characterization of Novel Furazan Derivatives
A comprehensive characterization is essential to confirm the structure, purity, and properties of newly synthesized furazan derivatives. A suite of analytical techniques is typically employed:
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Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) is fundamental for elucidating the molecular structure.[8] Infrared (IR) spectroscopy helps identify functional groups, while mass spectrometry (MS) confirms the molecular weight.
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Elemental Analysis: Provides the empirical formula of the compound.
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Single-Crystal X-ray Diffraction: Offers unambiguous determination of the three-dimensional molecular structure in the solid state.[9]
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Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for assessing thermal stability, melting points, and decomposition temperatures, particularly for energetic materials.[9]
The following diagram outlines a typical characterization workflow for a newly synthesized furazan derivative.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of recently synthesized furazan derivatives, highlighting their potential applications.
Table 1: Physicochemical and Energetic Properties of Selected Furazan Derivatives
| Compound Name | Formula | Melting Point (°C) | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Application | Reference |
| 3,4-bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF) | C₁₀H₈N₁₄O₆ | 60.5 | 251.7 | - | - | Low-melting insensitive energetic material | [9] |
| 3,4-Bis(4′-nitrofurazano-3′-yl)furoxan (DNTF) | C₆N₁₀O₈ | 110 | - | 8930 | - | Energetic material | [8][10] |
| bis(nitrofurazano)furazan (BNFF) | C₄N₈O₆ | 82.6 | - | 8680 | 36.1 | Insensitive energetic material | [11] |
| Triazolofurazan Derivative 3 | - | - | 233 | 8120 | 32.1 | Energetic material | [12] |
Table 2: Biological Activity of Selected Furazan Derivatives
| Compound Class | Target | Activity Metric | Result | Application | Reference |
| Furazan-3,4-diamide analogs | Cancer cell lines | Anti-proliferative effect | Potent activity | Anti-cancer agents | [13] |
| N-acylated furazan-3-amines | Plasmodium falciparum | IC₅₀ | Promising activity for benzamide (B126) derivatives | Antimalarial agents | [14] |
| Furo[2,3,4-jk][15]benzazepin-4(3H)-ones | Leukotriene B₄ receptor / PARP-1 | Inhibitory activity | Active | Anti-inflammatory / Anti-cancer | [6] |
| NBD-derivatives | - | Fluorescence | Intense fluorescence | Fluorescent labels for biomolecules | [16] |
Key Experimental Protocols
This section provides detailed methodologies for key synthetic steps in the preparation of novel furazan derivatives.
Protocol 1: Synthesis of 3,4-Diaminofurazan (DAF) from Diaminoglyoxime (DAG)[7]
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Reaction Setup: A mixture of diaminoglyoxime (DAG), potassium hydroxide (B78521) (KOH), and water is prepared in a specific mass ratio (e.g., 1:1.3:7.1).
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Catalysis: An anionic or cationic surfactant (e.g., sodium dodecyl benzene (B151609) sulfonate) is added as a catalyst, with a mass ratio of surfactant to DAG of 0.02.
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Reaction Conditions: The mixture is heated to 110 °C in a sealed vessel.
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Reaction Time: The reaction is maintained at temperature for 10 hours.
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Work-up and Isolation: After cooling, the reaction mixture is neutralized and the product, 3,4-diaminofurazan (DAF), is isolated and purified, typically by recrystallization. This method has been reported to yield up to 46.0% DAF.[7]
Protocol 2: Synthesis of N-(furan-2-ylmethyl)-7-nitrobenzo[c][13][14][15]oxadiazol-4-amine[16]
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Reactant Preparation: 1 mmol of furfurylamine (B118560) (100 mg) is dissolved in 20 mL of acetonitrile. To this solution, 5 mmol (420 mg) of sodium bicarbonate is added.
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Addition of NBD-Chloride: 1 mmol of 4-chloro-7-nitrobenzofurazan (B127121) (NBD-chloride) (200 mg), dissolved in 10 mL of acetonitrile, is added to the mixture.
-
Reaction: The mixture is stirred overnight at room temperature.
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Work-up: The reaction is acidified with aqueous HCl (1 M) and extracted with dichloromethane (B109758) (DCM).
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Purification: The organic phase is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under vacuum. The crude product is purified by column chromatography on silica (B1680970) gel using ethyl acetate (B1210297) as the eluent to afford the pure derivative. A yield of 65% has been reported for this reaction.[16]
Protocol 3: Synthesis of (tert-butyl-NNO-azoxy)furazans[17]
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Starting Material: An appropriate amino-substituted furazan is used as the starting material.
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Reaction with tBuNBr₂: The amino-furazan is reacted with tert-butyl-N,N-dibromide (tBuNBr₂) in acetonitrile. The stoichiometry of tBuNBr₂ is varied depending on the desired product.
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Temperature Control: The reaction is typically initiated at a low temperature (e.g., -10 °C) and then allowed to warm to room temperature (25 °C).
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Reaction Time: The reaction is stirred for a defined period, for example, 30 minutes after reaching room temperature.
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Isolation and Purification: The product is isolated from the reaction mixture and purified using standard techniques such as chromatography.
Signaling Pathways and Logical Relationships
While specific signaling pathways for many novel furazan derivatives are still under investigation, their mechanisms of action can be inferred from their biological targets. For example, furazan-based inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) would interfere with DNA repair pathways, a critical process in cancer therapy.
The following diagram illustrates the logical relationship in the development of furazan-based PARP-1 inhibitors.
This guide provides a foundational understanding of the synthesis and characterization of novel furazan derivatives. The versatility of the furazan scaffold continues to inspire the development of new molecules with significant potential in medicine and materials science.
References
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- 4. researchgate.net [researchgate.net]
- 5. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of novel furo[2,3,4-jk][2]benzazepin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress in Synthesis of Furazan Energetic Compounds and Reaction of Their Derivatives | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization, and Properties of Novel Coplanar Bicyclic Compounds Based on Triazolofurazane Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of novel furazan-3,4-diamide analogs as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
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